![molecular formula C14H23NO5 B15299945 rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B15299945.png)
rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic molecule It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Furo[3,4-c]pyrrole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Final Functionalization: The carboxylic acid group is introduced through a series of reactions, including oxidation and hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or other additives to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
The compound rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as esters or amides.
Reduction: The furo[3,4-c]pyrrole ring can be reduced under suitable conditions to form different ring structures.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can lead to different ring structures.
科学的研究の応用
The compound rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study the structure and function of proteins and enzymes.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group plays a crucial role in protecting the amine group during chemical reactions, allowing for selective functionalization of other parts of the molecule. The furo[3,4-c]pyrrole ring structure can interact with biological targets, potentially modulating their activity.
類似化合物との比較
Similar Compounds
- rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydropyrano[3,4-c]pyrrole-3a-carboxylic acid
- rac-(3aR,6aR)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Uniqueness
The uniqueness of rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid lies in its specific ring structure and the presence of the Boc protecting group. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C14H23NO5 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
(3aR,6aR)-3,3-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-6-9-7-19-13(4,5)14(9,8-15)10(16)17/h9H,6-8H2,1-5H3,(H,16,17)/t9-,14-/m1/s1 |
InChIキー |
QIECDPJCCUOZIP-YMTOWFKASA-N |
異性体SMILES |
CC1([C@@]2(CN(C[C@@H]2CO1)C(=O)OC(C)(C)C)C(=O)O)C |
正規SMILES |
CC1(C2(CN(CC2CO1)C(=O)OC(C)(C)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




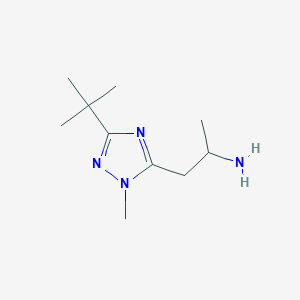
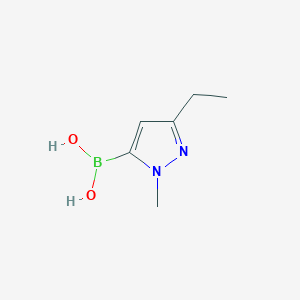
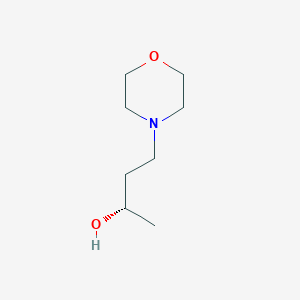

![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
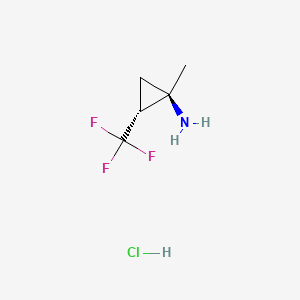
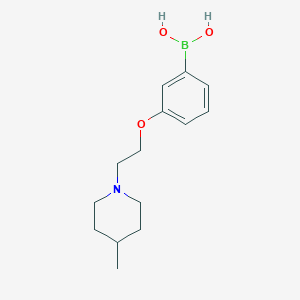
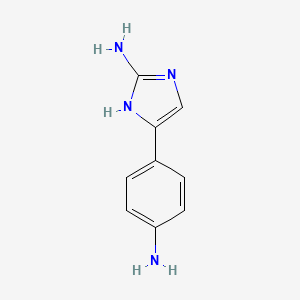
![2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)
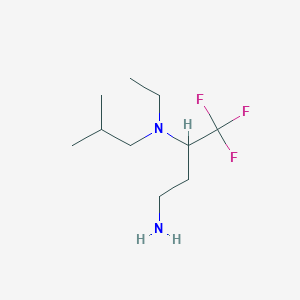
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
![2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
